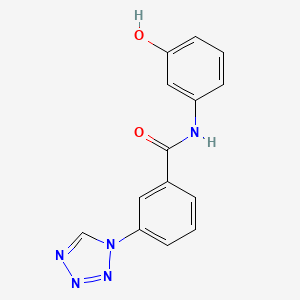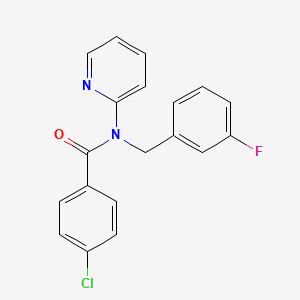![molecular formula C25H28N2O4 B11312271 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312271.png)
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a methoxyphenyl group, and a chromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the methoxyphenyl group and the pyrrolidine ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of cellular processes.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H28N2O4 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-16-6-11-20-22(28)14-23(31-24(20)17(16)2)25(29)26-15-21(27-12-4-5-13-27)18-7-9-19(30-3)10-8-18/h6-11,14,21H,4-5,12-13,15H2,1-3H3,(H,26,29) |
Clé InChI |
IXOAKVDBNLMGFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11312195.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312201.png)
![2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11312205.png)
![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)
![1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11312231.png)
![2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11312232.png)
![N-[(4-ethyl-5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11312235.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11312236.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)
![Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312261.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)

